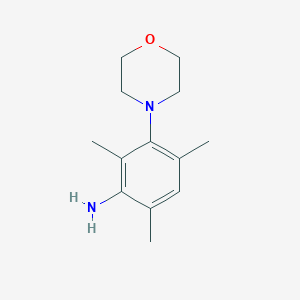
2,4,6-Trimethyl-3-morpholinoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethyl-3-morpholinoaniline is an organic compound with the molecular formula C₁₃H₂₀N₂O. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with three methyl groups and a morpholine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-morpholinoaniline typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by catalytic hydrogenation. The nitration process uses a mixture of sulfuric acid and nitric acid to introduce nitro groups into the mesitylene. The resulting 2,4,6-trimethyl nitrobenzene is then subjected to catalytic hydrogenation using a nickel catalyst to produce 2,4,6-trimethylaniline. Finally, the morpholine ring is introduced through a substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and hydrogenation, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
2,4,6-Trimethyl-3-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
科学的研究の応用
2,4,6-Trimethyl-3-morpholinoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 2,4,6-Trimethyl-3-morpholinoaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
2,4,6-Trimethylaniline: Lacks the morpholine ring, making it less versatile in certain applications.
3-Morpholinoaniline: Does not have the methyl groups, affecting its chemical reactivity and properties.
2,4,6-Trimethylphenol: Similar structure but lacks the amino and morpholine groups, limiting its applications.
Uniqueness
2,4,6-Trimethyl-3-morpholinoaniline is unique due to the presence of both the morpholine ring and the three methyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
847414-28-2 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC名 |
2,4,6-trimethyl-3-morpholin-4-ylaniline |
InChI |
InChI=1S/C13H20N2O/c1-9-8-10(2)13(11(3)12(9)14)15-4-6-16-7-5-15/h8H,4-7,14H2,1-3H3 |
InChIキー |
HXEBPVWVIKTZGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)C)N2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


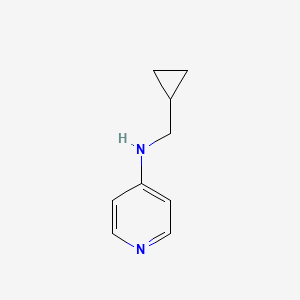
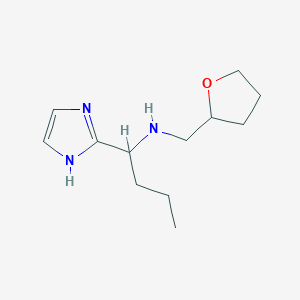

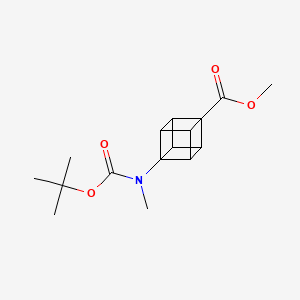
![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol](/img/structure/B11766291.png)


![(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11766306.png)
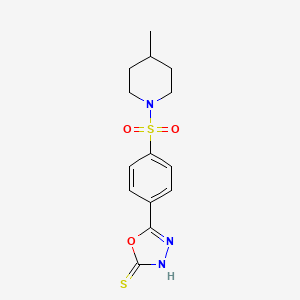
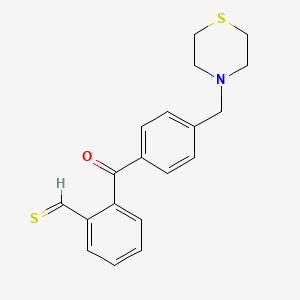
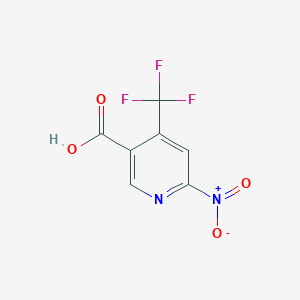
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)
![2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)
